3'-Aminoacetophenone oxime 3'-Aminoacetophenone oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC13548394
InChI: InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3/b10-6+
SMILES: CC(=NO)C1=CC(=CC=C1)N
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

3'-Aminoacetophenone oxime

CAS No.:

Cat. No.: VC13548394

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

3'-Aminoacetophenone oxime -

Specification

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name (NE)-N-[1-(3-aminophenyl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3/b10-6+
Standard InChI Key LHVHZPGARRZDCY-UXBLZVDNSA-N
Isomeric SMILES C/C(=N\O)/C1=CC(=CC=C1)N
SMILES CC(=NO)C1=CC(=CC=C1)N
Canonical SMILES CC(=NO)C1=CC(=CC=C1)N

Introduction

Structural and Molecular Characteristics

Molecular Composition and Properties

3'-Aminoacetophenone oxime possesses the molecular formula C₈H₁₀N₂O and a molar mass of 150.18 g/mol. Its IUPAC name is (NE)-N-[1-(3-aminophenyl)ethylidene]hydroxylamine, reflecting the oxime group (-NOH) and the amino substituent (-NH₂) on the phenyl ring. The compound’s structure is confirmed by spectroscopic methods, including NMR and IR, which identify key functional groups such as the oxime’s hydroxyl (O-H) stretch at 3200–3400 cm⁻¹ and the aromatic C-H bends of the substituted phenyl ring.

Table 1: Molecular Properties of 3'-Aminoacetophenone Oxime

PropertyValue
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol
IUPAC Name(NE)-N-[1-(3-aminophenyl)ethylidene]hydroxylamine
CAS Registry Number6011-18-3
SMILESCC(=NO)C1=CC(=CC=C1)N
InChIKeyLHVHZPGARRZDCY-UXBLZVDNSA-N

The compound’s crystalline structure facilitates its use in coordination chemistry, where it acts as a bidentate ligand, binding metal ions through the oxime oxygen and amino nitrogen.

Synthesis and Preparation

Laboratory-Scale Synthesis

The synthesis of 3'-aminoacetophenone oxime involves condensing 3'-aminoacetophenone with hydroxylamine hydrochloride in ethanol under reflux conditions. Sodium acetate is added to maintain a mildly basic pH, neutralizing the hydrochloric acid byproduct. The reaction proceeds as follows:

3’-Aminoacetophenone + NH2OH\cdotpHClEtOH, NaOAc, Δ3’-Aminoacetophenone Oxime + HCl\text{3'-Aminoacetophenone + NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, NaOAc, Δ}} \text{3'-Aminoacetophenone Oxime + HCl}

Heating at 55°C for 4–6 hours yields a pale-yellow solution, which upon cooling and filtration, produces a brown needle-like solid with a typical yield of 75–85%. Purification via recrystallization from ethanol enhances purity to >98%, as verified by HPLC.

Industrial Production

Industrial methods scale this synthesis using continuous flow reactors to improve efficiency. Automated systems control temperature and reagent ratios, minimizing side products like over-oxidized nitro derivatives. Post-synthesis, the compound is stabilized with antioxidants to prevent degradation during storage.

Chemical Reactivity and Derivative Formation

Oxidation Reactions

The oxime group undergoes oxidation with agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), producing nitroso or nitro derivatives. For example:

3’-Aminoacetophenone OximeKMnO4,H2O3’-Nitrosoacetophenone\text{3'-Aminoacetophenone Oxime} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{3'-Nitrosoacetophenone}

These derivatives are intermediates in the synthesis of azo dyes and pharmaceuticals.

Reduction Reactions

Catalytic hydrogenation with palladium on carbon (Pd/C) reduces the oxime to the corresponding amine, regenerating 3'-aminoacetophenone:

3’-Aminoacetophenone OximeH2,Pd/C3’-Aminoacetophenone + NH3\text{3'-Aminoacetophenone Oxime} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3'-Aminoacetophenone + NH}_3

This reversibility is exploited in drug delivery systems where controlled amine release is desired.

Substitution Reactions

The amino group participates in acylation reactions with acetyl chloride, forming amide derivatives:

3’-Aminoacetophenone Oxime+CH3COCl3’-Acetamidoacetophenone Oxime + HCl\text{3'-Aminoacetophenone Oxime} + \text{CH}_3\text{COCl} \rightarrow \text{3'-Acetamidoacetophenone Oxime + HCl}

Such derivatives are precursors to antimicrobial agents.

Biological and Pharmacological Activities

Antimicrobial Properties

Preliminary in vitro studies demonstrate that 3'-aminoacetophenone oxime inhibits Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The mechanism involves disrupting cell membrane integrity via hydrogen bonding between the oxime group and phospholipid headgroups.

Industrial and Research Applications

Coordination Chemistry

3'-Aminoacetophenone oxime forms stable complexes with transition metals like Cu(II) and Fe(III). For instance, the Cu(II) complex catalyzes the oxidation of alkanes to alcohols with 90% efficiency under mild conditions.

Table 2: Metal Complexes and Catalytic Applications

Metal IonComplex StructureApplication
Cu(II)[Cu(C₈H₉N₂O)₂]²⁺Alkane oxidation
Fe(III)[Fe(C₈H₉N₂O)₃]³⁺Wastewater pollutant degradation

Dye and Pigment Synthesis

The compound’s amino and oxime groups undergo diazo coupling, producing azo dyes with vibrant hues. For example, reaction with β-naphthol yields a scarlet dye used in textile industries.

Thermodynamic and Kinetic Considerations

The enthalpy of formation (ΔfH°) of 3'-aminoacetophenone, the precursor, is -173 ± 0.4 kJ/mol . This exothermicity drives the oxime formation reaction, which has an activation energy (Eₐ) of 58 kJ/mol, as determined by Arrhenius analysis.

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